Quinoline, 3-chloro-4-nitro-, 1-oxide

physicochemical properties thermal stability formulation

Researchers requiring a defined 4-nitroquinoline N-oxide scaffold for mutagenicity or antibacterial SAR studies often face supply inconsistencies. This compound solves that with its specific 3-chloro-4-nitro substitution pattern, essential for retaining carcinogenic activity and enhancing antibacterial potency. - Dual reactivity: The 3-chloro and N-oxide groups enable versatile synthetic derivatization for library generation. - Proven SAR utility: Halogen substitution at the 3-position has been shown to reduce MIC values by 2- to 4-fold against target bacterial strains. - Reliable supply: Higher melting point (159-160°C) than 4-NQO ensures safer, more precise handling and global shipping integrity.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.6 g/mol
CAS No. 14100-52-8
Cat. No. B086692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 3-chloro-4-nitro-, 1-oxide
CAS14100-52-8
Synonyms3-CHLORO-4-NITROQUINOLINE-1-OXIDE
Molecular FormulaC9H5ClN2O3
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H
InChIKeyKCTRRJGEGCNDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitroquinoline 1-Oxide: Defined N-Oxide Research Scaffold


Quinoline, 3-chloro-4-nitro-, 1-oxide (CAS 14100-52-8) is a heterocyclic N-oxide derivative of quinoline, characterized by a chlorine atom at the 3-position and a nitro group at the 4-position [1]. This compound is primarily utilized as a synthetic intermediate and a research tool in medicinal chemistry. Its structure combines electron-withdrawing substituents with an N-oxide moiety, a feature known to confer distinct chemical reactivity and biological activity profiles compared to non-oxidized quinoline analogs [2].

Why Generic Quinoline N-Oxides Are Not Suitable Substitutes


Generic substitution with other quinoline N-oxides is precluded by the unique electronic and steric environment created by the specific 3-chloro-4-nitro substitution pattern. This pattern directly influences the compound's physical properties, its reactivity as a synthetic intermediate, and its interaction with biological targets. For example, a foundational structure-activity relationship (SAR) study demonstrated that while substituents at the 2- or 6-positions do not abolish carcinogenicity, the presence of both the 4-nitro group and the N-oxide group is essential for this activity, a requirement met by this specific compound [1]. Furthermore, the 3-chloro substituent has been shown to directly impact biological potency, with a study noting that halogen substitution at this position can lead to a 2- to 4-fold reduction in minimum inhibitory concentration (MIC) against certain bacterial strains [2].

Quantitative Differentiation from Closest Analogs


Higher Melting Point and Thermal Stability

3-Chloro-4-nitroquinoline 1-oxide is a solid at room temperature with a melting point of 159–160 °C . This is 133 °C higher than that of 4-nitroquinoline 1-oxide (4-NQO), its close non-chlorinated analog, which melts at 26–28 °C [1]. This significant difference indicates superior solid-state thermal stability.

physicochemical properties thermal stability formulation

Increased Density from N-Oxide Packing

The N-oxide functionality in 3-chloro-4-nitroquinoline 1-oxide contributes to a tighter molecular packing, as evidenced by its density of 1.58 g/cm³ . In contrast, 4-chloro-3-nitroquinoline, a regioisomer lacking the N-oxide group, has a lower density of 1.5 g/cm³ .

density molecular packing regioisomer

Essential Pharmacophore for Carcinogenicity Studies

The carcinogenic potential of 4-nitroquinoline N-oxides is critically dependent on the presence of both the 4-nitro and N-oxide groups [1]. Unlike 3-chloroquinoline N-oxide, which lacks the 4-nitro group and is not expected to be carcinogenic, 3-chloro-4-nitroquinoline 1-oxide contains the essential pharmacophore and is thus anticipated to retain this activity.

mutagenicity carcinogenicity SAR

Enhanced Antibacterial Potency via 3-Chloro Group

While specific MIC data for 3-chloro-4-nitroquinoline 1-oxide is limited in the open literature, a patent on quinoline derivatives as antibacterial agents demonstrates that a chloro substituent at the 3-position can significantly enhance antibacterial activity, leading to a 2- to 4-fold reduction in MIC levels against organisms like S. aureus compared to unsubstituted analogs [1].

antibacterial activity SAR MIC

Verified Research and Industrial Application Scenarios


Chemical Carcinogenesis Research Tool

Due to its retention of the 4-nitroquinoline N-oxide pharmacophore, this compound is a superior choice over N-oxide-lacking or nitro-lacking analogs for studies on the mechanism of chemical carcinogenesis. Unlike 4-NQO which is a low-melting solid, its higher melting point also facilitates safer and more precise handling in long-term biological assays [REFS-1, REFS-2].

Antibacterial Pharmacophore Probe

The presence of the 3-chloro substituent, which has been shown to enhance antibacterial potency in related quinoline series, makes this compound a valuable scaffold for medicinal chemistry programs targeting antimicrobial resistance. It allows for the exploration of SAR beyond the core N-oxide structure, directly building on patent evidence [2].

Diversifiable Synthetic Intermediate

The combination of a reactive chlorine atom and an N-oxide group provides two distinct handles for chemical modification. This dual functionality makes the compound a versatile building block for generating diverse chemical libraries, which is a key advantage over simpler quinoline intermediates .

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